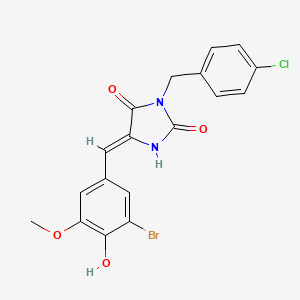
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone, also known as NMAQ, is a synthetic compound that has gained attention in scientific research due to its unique properties. NMAQ belongs to the family of nitroaromatic compounds, which have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. In
Mecanismo De Acción
The mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone involves the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This can lead to the activation of various signaling pathways that ultimately result in cell death. 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been shown to induce oxidative stress and DNA damage in various cell types, including cancer cells. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is its ability to selectively induce cell death in cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is also known to be highly toxic and can cause damage to healthy tissues if not used appropriately. In addition, the synthesis and purification of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be challenging, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone and its derivatives. Another direction is the optimization of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone-based photodynamic therapy for cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone and its potential applications in other fields such as material science and agriculture.
Conclusion:
In conclusion, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer therapy, photodynamic therapy, and material science. While 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has its advantages, such as selective cytotoxicity towards cancer cells, it also has limitations such as high toxicity and challenging synthesis and purification methods. Future research on 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone should focus on developing more efficient synthesis methods and optimizing its therapeutic applications.
Métodos De Síntesis
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be synthesized through a multi-step process, starting with the reaction of 1,4-diaminoanthraquinone with nitric acid to form 1,4-dinitroanthraquinone. The resulting compound is then reacted with morpholine to obtain 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone. The purity and yield of 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been studied for its potential applications in various fields such as cancer research, photodynamic therapy, and material science. In cancer research, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has shown promising results in inducing apoptosis or programmed cell death in cancer cells. In photodynamic therapy, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone can be used as a photosensitizer to generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. In material science, 1-(4-morpholinyl)-4-nitroanthra-9,10-quinone has been used as a building block for the synthesis of organic materials with unique electronic and optical properties.
Propiedades
IUPAC Name |
1-morpholin-4-yl-4-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)16-14(20(23)24)6-5-13(15(16)17)19-7-9-25-10-8-19/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCRMQFDUKQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)
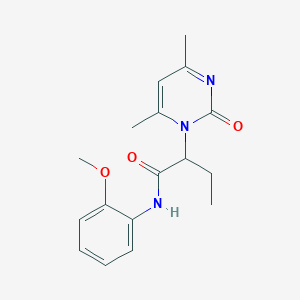
![4-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5231988.png)
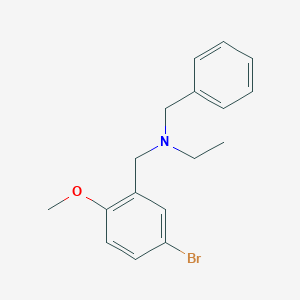
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)
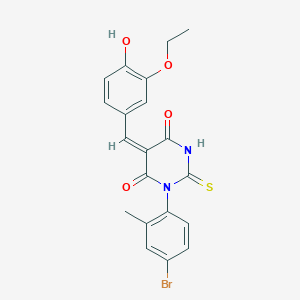
![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)
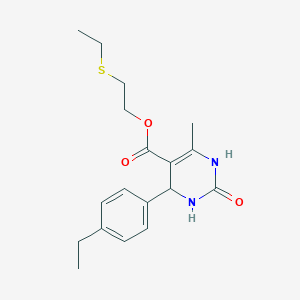
![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)
![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
